molecular formula C8H11NO B13095099 (S)-5,6,7,8-Tetrahydroindolizin-6-ol CAS No. 219667-00-2

(S)-5,6,7,8-Tetrahydroindolizin-6-ol

Cat. No.: B13095099
CAS No.: 219667-00-2
M. Wt: 137.18 g/mol
InChI Key: ODBPVBCCCHVXKY-QMMMGPOBSA-N
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Description

(S)-5,6,7,8-Tetrahydroindolizin-6-ol is a chiral compound belonging to the class of indolizines. Indolizines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. The (S)-enantiomer of 5,6,7,8-Tetrahydroindolizin-6-ol is of particular interest due to its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-5,6,7,8-Tetrahydroindolizin-6-ol typically involves the cyclization of suitable precursors under controlled conditions. One common method is the intramolecular cyclization of an amino alcohol precursor. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process. For example, the use of hydrochloric acid or sodium hydroxide can promote the formation of the indolizine ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions: (S)-5,6,7,8-Tetrahydroindolizin-6-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its fully saturated analogs.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the indolizine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce fully saturated indolizine derivatives .

Scientific Research Applications

(S)-5,6,7,8-Tetrahydroindolizin-6-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-5,6,7,8-Tetrahydroindolizin-6-ol involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

    Indolizine: A parent compound with a similar structure but lacking the hydroxyl group.

    Tetrahydroindolizine: A fully saturated analog of indolizine.

    Hydroxyindolizine: Compounds with hydroxyl groups at different positions on the indolizine ring.

Uniqueness: (S)-5,6,7,8-Tetrahydroindolizin-6-ol is unique due to its specific stereochemistry and the presence of the hydroxyl group at the 6-position. This structural feature can significantly influence its biological activity and chemical reactivity, making it distinct from other similar compounds .

Properties

CAS No.

219667-00-2

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

(6S)-5,6,7,8-tetrahydroindolizin-6-ol

InChI

InChI=1S/C8H11NO/c10-8-4-3-7-2-1-5-9(7)6-8/h1-2,5,8,10H,3-4,6H2/t8-/m0/s1

InChI Key

ODBPVBCCCHVXKY-QMMMGPOBSA-N

Isomeric SMILES

C1CC2=CC=CN2C[C@H]1O

Canonical SMILES

C1CC2=CC=CN2CC1O

Origin of Product

United States

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